1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a methylated oxadiazole group, and a carboxylic acid moiety, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or their derivatives.
Introduction of the Methylated Oxadiazole Group: The oxadiazole ring is introduced through a cyclodehydration reaction involving hydrazides and carboxylic acids.
Attachment of the Carboxylic Acid Moiety: The carboxylic acid group is introduced through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as its role as an enzyme inhibitor or a signaling molecule.
Comparison with Similar Compounds
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-2-carboxylic acid
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylic acid
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-4-carboxylic acid
These compounds share structural similarities but differ in the position of the carboxylic acid group on the pyrrolidine ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-6-10-8(11-15-6)5-12-4-2-3-7(12)9(13)14/h7H,2-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDSOXNYCMWFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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